![molecular formula C15H23NO5 B14645769 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene CAS No. 53914-89-9](/img/structure/B14645769.png)
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene is a complex organic compound with the molecular formula C16H24O5. This compound is known for its unique bicyclic structure, which includes multiple oxygen atoms and a nitrogen atom.
Métodos De Preparación
The synthesis of 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene typically involves the formation of the bicyclic structure through a series of organic reactions. One common synthetic route includes the reaction of appropriate precursors under specific conditions to form the desired bicyclic compound. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure, potentially leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the structure are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired reaction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and binding.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene can be compared with other similar compounds, such as:
3,6,9,12-Tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound has a similar bicyclic structure but with fewer oxygen atoms.
This compound-2,16-dione: This derivative includes additional functional groups that modify its chemical properties.
The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
53914-89-9 |
|---|---|
Fórmula molecular |
C15H23NO5 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene |
InChI |
InChI=1S/C15H23NO5/c1-2-14-12-20-10-8-18-6-4-17-5-7-19-9-11-21-13-15(3-1)16-14/h1-3H,4-13H2 |
Clave InChI |
IBNAUOYMZNBFOK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCC2=NC(=CC=C2)COCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


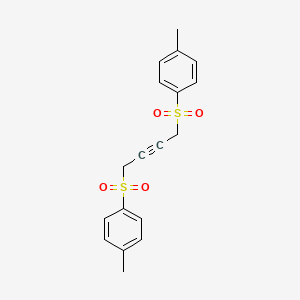
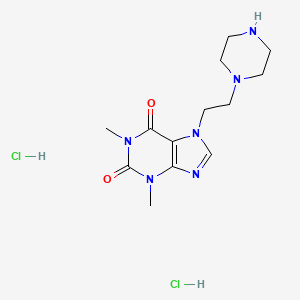
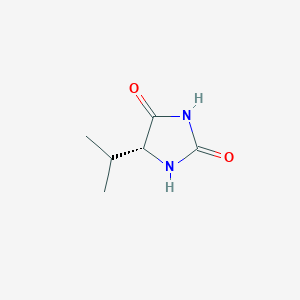

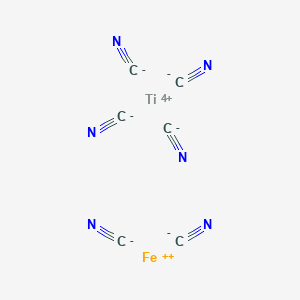
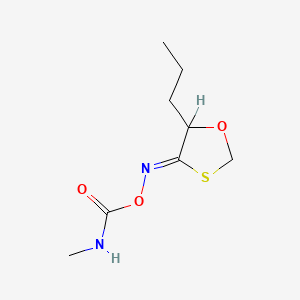
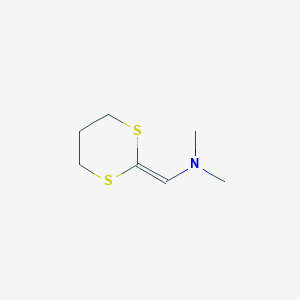
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

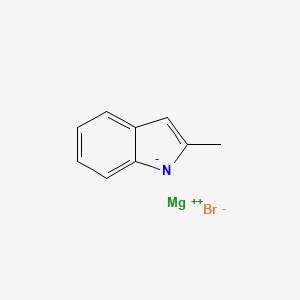
germane](/img/structure/B14645752.png)
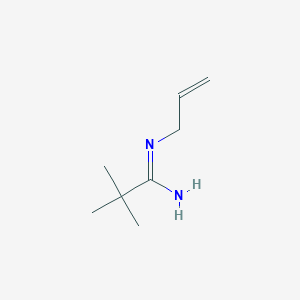
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

